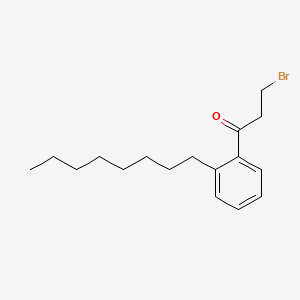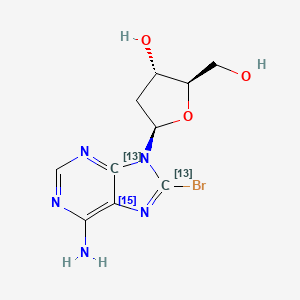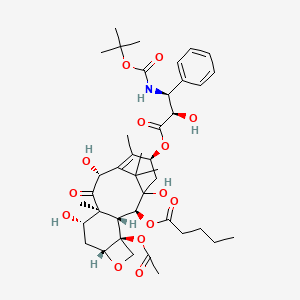
2-Desbenzoyl-2-pentonyl Docetaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Desbenzoyl-2-pentonyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapy drug used primarily in the treatment of various cancers. This compound is structurally modified to enhance its pharmacological properties and reduce side effects. It retains the core taxane structure, which is crucial for its anti-mitotic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desbenzoyl-2-pentonyl Docetaxel typically involves multiple steps starting from natural taxane precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the taxane core.
Esterification: Formation of ester bonds to attach the pentonyl group.
Debenzoylation: Removal of benzoyl groups to yield the final compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing chromatographic techniques to purify the final product.
Quality Control: Ensuring the compound meets pharmaceutical standards through rigorous testing.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the taxane core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with substituted functional groups enhancing or modifying biological activity.
Scientific Research Applications
2-Desbenzoyl-2-pentonyl Docetaxel has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study taxane derivatives and their chemical properties.
Biology: Investigated for its effects on cell division and apoptosis in cancer cells.
Medicine: Explored for its potential as a more effective and less toxic chemotherapy agent.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Desbenzoyl-2-pentonyl Docetaxel involves binding to tubulin, a protein that forms microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics.
Comparison with Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another taxane derivative with similar anti-mitotic properties.
Cabazitaxel: A semi-synthetic derivative with improved efficacy against resistant cancer cells.
Uniqueness: 2-Desbenzoyl-2-pentonyl Docetaxel is unique due to its structural modifications, which aim to enhance its pharmacokinetic properties and reduce side effects compared to its parent compound, Docetaxel. These modifications can lead to better therapeutic outcomes and lower toxicity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C41H57NO14 |
|---|---|
Molecular Weight |
787.9 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |
InChI |
InChI=1S/C41H57NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h12-16,24-26,29-32,34,44,46-47,51H,10-11,17-20H2,1-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41?/m0/s1 |
InChI Key |
CUQWDZIKOJTHGY-RUOCJJSJSA-N |
Isomeric SMILES |
CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Canonical SMILES |
CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



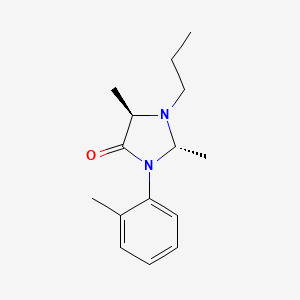
![Ethyl 4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B15352579.png)
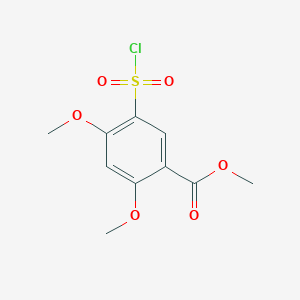
![[2-methoxy-4-[3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15352595.png)
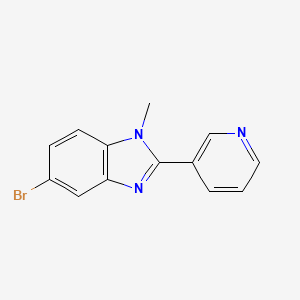
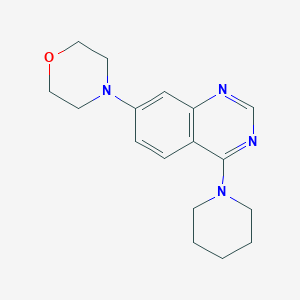
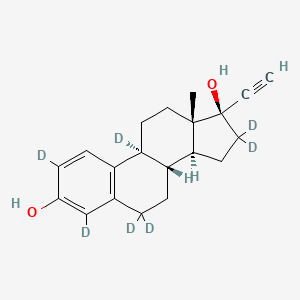
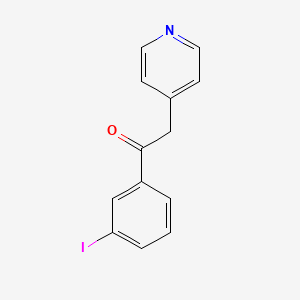
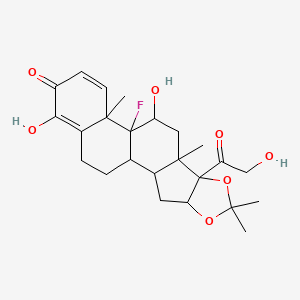
![(2Z)-1-cyclopropyl-2-(dimethylaminomethylidene)-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B15352637.png)
